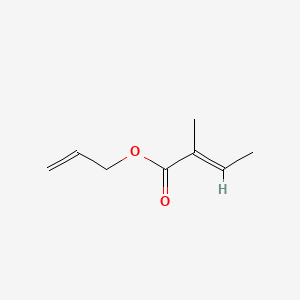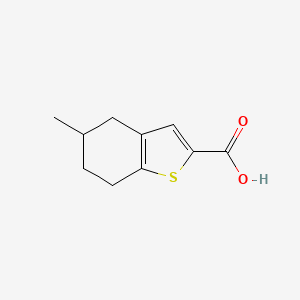
Allyl tiglate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl tiglate: is an organic compound with the chemical formula C8H12O2 . It is a colorless to pale yellow liquid with a mild fruity and berry-like odor. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma. This compound is also referred to as prop-2-en-1-yl (2Z)-2-methylbut-2-enoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl tiglate is typically synthesized through the esterification of tiglic acid with allyl alcohol. The reaction involves azeotropic dehydration, where water is removed to drive the reaction towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating tiglic acid and allyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions: Allyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other organic nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of allyl alcohol.
Substitution: Formation of substituted allyl compounds.
Aplicaciones Científicas De Investigación
Allyl tiglate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis due to its reactive allyl group.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma
Mecanismo De Acción
The mechanism of action of allyl tiglate involves its interaction with various molecular targets and pathways. It can act as a ligand for specific enzymes, altering their activity. The compound’s allyl group allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Allyl acetate: Another allyl ester with similar reactivity but different applications.
Tiglic acid: The parent acid of allyl tiglate, used in similar esterification reactions.
Angelates: Compounds structurally similar to tiglates, used in flavor and fragrance applications
Uniqueness of this compound: this compound is unique due to its specific combination of the allyl group and tiglic acid moiety, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications .
Propiedades
Número CAS |
7493-71-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
Clave InChI |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
SMILES |
CC=C(C)C(=O)OCC=C |
SMILES isomérico |
C/C=C(/C)\C(=O)OCC=C |
SMILES canónico |
CC=C(C)C(=O)OCC=C |
Punto de ebullición |
153.00 °C. @ 760.00 mm Hg |
Densidad |
0.939-0.943 |
| 7493-71-2 | |
Descripción física |
Colourless to pale yellow liquid with mild green fruity/green berry odou |
Pictogramas |
Flammable; Irritant |
Solubilidad |
slightly |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)





![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)




![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

